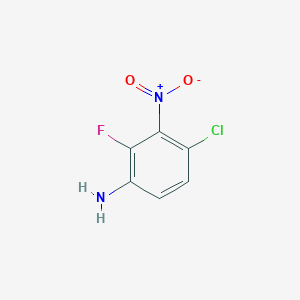

4-Chloro-2-fluoro-3-nitro-phenylamine

CAS No.: 2090607-05-7

Cat. No.: VC5396207

Molecular Formula: C6H4ClFN2O2

Molecular Weight: 190.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2090607-05-7 |

|---|---|

| Molecular Formula | C6H4ClFN2O2 |

| Molecular Weight | 190.56 |

| IUPAC Name | 4-chloro-2-fluoro-3-nitroaniline |

| Standard InChI | InChI=1S/C6H4ClFN2O2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H,9H2 |

| Standard InChI Key | FLHRUUAENXYREY-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1N)F)[N+](=O)[O-])Cl |

Introduction

Physical and Chemical Properties

The compound’s properties are influenced by the interplay of its substituents, which modulate electronic and steric effects.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄ClFN₂O₂ | |

| Molecular Weight | 190.56 g/mol | |

| SMILES Code | NC1=CC=C(C(N+=O)=C1F)Cl | |

| Melting Point | Not reported | — |

| Solubility in Water | Insoluble | |

| Stability | Requires inert atmosphere storage |

The nitro and chlorine groups enhance the compound’s electron-deficient aromatic system, while the fluorine atom introduces steric and electronic modulation.

Synthesis and Preparation Methods

The synthesis of 4-chloro-2-fluoro-3-nitro-phenylamine involves sequential halogenation and nitration steps. Below are key approaches:

Nitration of Chloro-Fluoro-Aniline Precursors

A common strategy involves nitration of a chloro-fluoro-aniline derivative. For example:

-

Precursor Preparation: 2-Fluoro-4-chloroaniline is synthesized via diazotization and subsequent substitution reactions.

-

Nitration: Treatment with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (<5°C) introduces the nitro group at position 3 .

Chlorination of Nitro-Fluoro-Aniline Derivatives

An alternative route involves chlorination of a nitro-fluoro-aniline intermediate:

-

Nitration: 2-Fluoroaniline is nitrated to form 2-fluoro-3-nitroaniline.

-

Chlorination: Reaction with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) introduces chlorine at position 4 .

Table 1: Comparative Synthesis Conditions

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, anhydrous | ~70–85% | |

| NCS, DMF | Room temperature, 12–24 hours | ~69.5% |

Chemical Reactivity and Functionalization

The compound’s reactivity is dominated by its electron-withdrawing groups, enabling diverse transformations:

Reduction of the Nitro Group

The nitro group (−NO₂) can be reduced to an amine (−NH₂) under catalytic hydrogenation or using stannous chloride (Sn/HCl):

| Reduction Method | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C | Ethanol, RT | 2-Fluoro-4-chloro-1,3-benzenediamine | 85–90% |

| Sn/HCl | Reflux, aqueous medium | 2-Fluoro-4-chloro-1,3-benzenediamine | 75–80% |

Nucleophilic Aromatic Substitution

The fluorine atom at position 2 undergoes substitution with nucleophiles (e.g., −OH, −NH₂) in polar aprotic solvents, facilitated by the electron-withdrawing nitro and chlorine groups .

| Parameter | Guideline |

|---|---|

| Storage | Inert atmosphere, dark conditions |

| Toxicity | Potential mutagenicity (inferred from analogs) |

| Waste Disposal | Incineration or chemical neutralization |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume